An In-depth Technical Guide to 1-Chloro-4-phenylphthalazine: Chemical Properties, Structure, and Synthesis
An In-depth Technical Guide to 1-Chloro-4-phenylphthalazine: Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential biological significance of 1-chloro-4-phenylphthalazine. This compound serves as a crucial intermediate in the synthesis of a variety of heterocyclic compounds, particularly those with applications in medicinal chemistry.
Core Chemical Properties
1-Chloro-4-phenylphthalazine is a solid organic compound at room temperature. Its core structure consists of a bicyclic phthalazine ring system substituted with a chlorine atom at the 1-position and a phenyl group at the 4-position. The presence of the reactive chloro group makes it a versatile precursor for further chemical modifications.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₉ClN₂ | [1] |
| Molecular Weight | 240.69 g/mol | [1] |
| CAS Number | 10132-01-1 | [1] |
| Melting Point | 158-159 °C | [2] |
| Boiling Point | 444.4 °C at 760 mmHg | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and acetone. |
Molecular Structure and Spectroscopic Analysis
The structure of 1-chloro-4-phenylphthalazine is characterized by the fusion of a benzene ring and a pyridazine ring, forming the phthalazine core. The phenyl and chloro substituents are attached to this heterocyclic system.
Expected Spectroscopic Data:
¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Protons (phthalazine and phenyl rings): Multiple signals are expected in the aromatic region, typically between δ 7.0 and 8.5 ppm. The protons on the phthalazine ring will likely appear as a complex multiplet, while the protons of the phenyl group will also exhibit multiplet patterns.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Aromatic Carbons: A series of signals is anticipated in the downfield region (δ 120-160 ppm), corresponding to the carbon atoms of the phthalazine and phenyl rings. The carbon atom attached to the chlorine will be significantly deshielded.
FTIR (Fourier-Transform Infrared) Spectroscopy:
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C=N and C=C Stretching: Strong to medium absorption bands are expected in the 1500-1650 cm⁻¹ region, characteristic of the aromatic and heteroaromatic ring systems.
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C-H Stretching (Aromatic): Weak to medium bands are anticipated above 3000 cm⁻¹, typical for aromatic C-H bonds.
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C-Cl Stretching: A medium to strong absorption band is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Mass Spectrometry (MS):
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 240, with a characteristic M+2 peak at m/z 242 (approximately one-third the intensity of the M⁺ peak) due to the presence of the ³⁷Cl isotope.
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Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of a chlorine radical (Cl•) or a hydrogen chloride molecule (HCl), leading to significant fragment ions.
Synthesis of 1-Chloro-4-phenylphthalazine
The synthesis of 1-chloro-4-phenylphthalazine is typically a two-step process, starting from readily available precursors.
Caption: General two-step synthesis of 1-chloro-4-phenylphthalazine.
Experimental Protocols
Step 1: Synthesis of 4-Phenylphthalazin-1(2H)-one (from 2-Benzoylbenzoic Acid)
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Materials: 2-Benzoylbenzoic acid, hydrazine hydrate (or hydrazine sulfate), sodium hydroxide (if using hydrazine sulfate), ethanol.
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Procedure:
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A mixture of 2-benzoylbenzoic acid and an excess of hydrazine hydrate in ethanol is refluxed for several hours.
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Alternatively, 2-benzoylbenzoic acid can be reacted with hydrazine sulfate in the presence of sodium hydroxide under reflux.
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The reaction progress is monitored by thin-layer chromatography (TLC).
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Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
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The crude product is washed with a suitable solvent (e.g., cold ethanol or water) and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
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Step 2: Chlorination of 4-Phenylphthalazin-1(2H)-one
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Materials: 4-Phenylphthalazin-1(2H)-one, phosphorus oxychloride (POCl₃).
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Procedure:
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4-Phenylphthalazin-1(2H)-one is treated with an excess of phosphorus oxychloride (POCl₃).
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The mixture is heated under reflux for a few hours.
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After cooling, the excess POCl₃ is carefully removed under reduced pressure.
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The residue is then cautiously poured onto crushed ice with stirring.
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The precipitated solid, 1-chloro-4-phenylphthalazine, is collected by filtration, washed thoroughly with water, and dried.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
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Chemical Reactivity
The chlorine atom at the 1-position of the phthalazine ring is susceptible to nucleophilic substitution, making 1-chloro-4-phenylphthalazine a valuable intermediate for introducing various functional groups.
Caption: Nucleophilic aromatic substitution on 1-chloro-4-phenylphthalazine.
Common nucleophiles that can displace the chloride include:
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Amines: To form 1-amino-4-phenylphthalazine derivatives.
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Alkoxides and Phenoxides: To yield 1-alkoxy- or 1-aryloxy-4-phenylphthalazine derivatives.
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Thiols: To produce 1-(alkylthio)- or 1-(arylthio)-4-phenylphthalazine derivatives.
These substitution reactions are typically carried out in the presence of a base in a suitable solvent.
Biological Activity and Potential Applications
Phthalazine derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While 1-chloro-4-phenylphthalazine itself is primarily a synthetic intermediate, its derivatives have shown significant potential in drug discovery.
Notably, many derivatives synthesized from 1-chloro-4-phenylphthalazine have been investigated as anticancer agents . A key mechanism of action for some of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][5][6]
Caption: Inhibition of the VEGFR-2 signaling pathway by phthalazine derivatives.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. By inhibiting VEGFR-2, these phthalazine derivatives can disrupt the blood supply to tumors, thereby inhibiting their growth. This makes 1-chloro-4-phenylphthalazine a valuable scaffold for the development of novel anti-angiogenic cancer therapies.
Conclusion
1-Chloro-4-phenylphthalazine is a chemically significant molecule with a well-defined structure and predictable properties. Its straightforward synthesis and the reactivity of its chloro substituent make it an important building block in organic synthesis. The demonstrated anticancer potential of its derivatives, particularly through the inhibition of key signaling pathways like VEGFR-2, underscores its importance for researchers and professionals in the field of drug discovery and development. Further exploration of the chemical space around this scaffold holds promise for the identification of new therapeutic agents.
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 4. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
